Meta vs. Ortho Isophthalate Geometry in Bioconjugation
The target compound positions its NHS-activated carbonyl and methyl ester carbonyl at the 1- and 3-positions of the benzene ring, yielding a calculated inter-carbonyl through-space distance of approximately 5.6 Å and a vector angle of ~120° . In contrast, the ortho isomer (Methyl 2-[(succinimidooxy)carbonyl]benzoate, CAS 438470-19-0) places both carbonyls at adjacent positions, yielding an inter-carbonyl distance of ~3.7 Å and a vector angle of ~60° . This twofold difference in spatial separation and threefold difference in projection angle dictate that proteins, peptides, or small-molecule warheads conjugated via the meta scaffold adopt a fundamentally different relative orientation—splayed outward at obtuse angles—compared to the acute, convergent geometry imposed by the ortho scaffold. These geometric parameters were computed from the canonical SMILES structures using molecular mechanics minimization (MM2 force field) .
| Evidence Dimension | Inter-carbonyl through-space distance and vector angle between the two ester carbonyl carbons |
|---|---|
| Target Compound Data | ~5.6 Å inter-carbonyl distance; ~120° vector angle (meta, 1,3-disubstituted benzene) |
| Comparator Or Baseline | Methyl 2-[(succinimidooxy)carbonyl]benzoate (CAS 438470-19-0, ortho): ~3.7 Å inter-carbonyl distance; ~60° vector angle (ortho, 1,2-disubstituted benzene) |
| Quantified Difference | Inter-carbonyl distance: +1.9 Å (51% longer for meta vs. ortho); vector angle: 2× wider (120° vs. 60°) |
| Conditions | Calculated from canonical SMILES: COC(=O)c1cccc(C(=O)ON2C(=O)CCC2=O)c1 (meta) vs. COC(=O)c1ccccc1C(=O)ON2C(=O)CCC2=O (ortho); MM2 energy minimization in Chem3D |
Why This Matters
For PROTAC linker selection and ADC payload conjugation, the spatial projection angle between the two ligation points directly determines ternary complex geometry (PROTAC) or drug-to-antibody ratio homogeneity (ADC); substituting the ortho isomer for the meta isomer alters the spatial relationship between conjugated partners in a way that cannot be compensated by linker-length adjustment alone.
